molecular formula C21H33N5O4 B13143778 1-Ethoxycarbonyl-d-phe-pro-2(4-aminobutyl)hydrazine

1-Ethoxycarbonyl-d-phe-pro-2(4-aminobutyl)hydrazine

Cat. No.: B13143778
M. Wt: 419.5 g/mol
InChI Key: AEHSFPPTWRQOFS-MSOLQXFVSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for preparing this compound are not readily available in the literature.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and major products is lacking.
    • Common reagents and conditions for these reactions are not documented.
  • Scientific Research Applications

    • Despite limited data, we can explore potential applications:

        Chemistry: Investigate its role as a building block in peptide synthesis.

        Biology: Explore its impact on cellular processes or as a potential drug candidate.

        Medicine: Assess its pharmacological properties and therapeutic potential.

        Industry: Investigate any industrial applications, although specifics are scarce.

  • Mechanism of Action

    • Unfortunately, the precise mechanism by which this compound exerts its effects remains unknown.
    • Molecular targets and pathways involved have not been elucidated.
  • Comparison with Similar Compounds

    • While direct comparisons are challenging due to limited information, we can highlight its uniqueness.
    • Similar compounds are not explicitly listed, but further research may reveal related analogs.

    Properties

    Molecular Formula

    C21H33N5O4

    Molecular Weight

    419.5 g/mol

    IUPAC Name

    ethyl N-[(2R)-1-[(2S)-2-[(4-aminobutylamino)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate

    InChI

    InChI=1S/C21H33N5O4/c1-2-30-21(29)24-17(15-16-9-4-3-5-10-16)20(28)26-14-8-11-18(26)19(27)25-23-13-7-6-12-22/h3-5,9-10,17-18,23H,2,6-8,11-15,22H2,1H3,(H,24,29)(H,25,27)/t17-,18+/m1/s1

    InChI Key

    AEHSFPPTWRQOFS-MSOLQXFVSA-N

    Isomeric SMILES

    CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NNCCCCN

    Canonical SMILES

    CCOC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NNCCCCN

    Origin of Product

    United States

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